Hexacosa-10,12-diyn-1-OL
Description
Hexacosa-10,12-diyn-1-ol is a long-chain terminal alcohol featuring two conjugated triple bonds at positions 10 and 12 within its 26-carbon backbone. The molecular formula of this compound is inferred as C26H44O, with a molecular weight of approximately 374.62 g/mol (calculated by extending the C25 analog by one methylene group). Such diynols are of interest in polymer chemistry, nanotechnology, and surface science due to their conjugated triple bonds, which enable unique reactivity and self-assembly properties.
Properties
CAS No. |
75495-26-0 |
|---|---|
Molecular Formula |
C26H46O |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
hexacosa-10,12-diyn-1-ol |
InChI |
InChI=1S/C26H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h27H,2-13,18-26H2,1H3 |
InChI Key |
IMKVEPVSKCUHBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacosa-10,12-diyn-1-OL can be synthesized through various methods. One common approach involves the polymerization of diacetylenic phospholipids at the gas-water interface. The synthesis typically starts with hexacosa-10,12-diynoic acid, which is then converted to this compound through a series of chemical reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pressure, and pH to ensure the stability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexacosa-10,12-diyn-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the triple bonds and the hydroxyl group, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which reduce the triple bonds to form alkanes or alkenes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Hexacosa-10,12-diyn-1-OL has a wide range of applications in scientific research:
Chemistry: It is used in the study of polymerization processes and the development of new polymeric materials.
Biology: The compound’s ability to form stable monolayers makes it useful in the study of cell membranes and lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.
Industry: this compound is used in the production of high-performance materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of hexacosa-10,12-diyn-1-OL involves its ability to undergo polymerization and form stable structures. The compound’s triple bonds allow it to participate in various chemical reactions, leading to the formation of polymers with unique properties. These polymers can interact with biological membranes, influencing their structure and function .
Comparison with Similar Compounds
Key Observations:
Chain Length and Physical State :
- Longer-chain compounds (C25–C26) are likely solids at room temperature due to stronger van der Waals forces, whereas shorter analogs (C11–C16) are liquids .
- This compound’s extended carbon chain may reduce solubility in polar solvents compared to shorter analogs like 10-Undecen-1-ol .
Reactivity: Diyne vs. Diene: The conjugated diyne system in this compound is more reactive than the diene in Hexadecadienol, enabling polymerization via UV irradiation or thermal initiation. In contrast, dienes like Hexadecadienol participate in cycloaddition reactions (e.g., Diels-Alder) . Alkyne vs. Alkene: Terminal alkynes (e.g., 12-Tridecyn-1-ol) undergo click chemistry (e.g., Huisgen cycloaddition), while alkenes (e.g., 10-Undecen-1-ol) are prone to hydrogenation or epoxidation .
Applications: this compound: Potential use in conductive polymers or photoresponsive materials due to its conjugated triple bonds. 10,12-Pentacosadiyn-1-ol: Utilized in polydiacetylene-based sensors for colorimetric detection . 10-Undecen-1-ol: Employed in fragrance synthesis and as a surfactant precursor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
